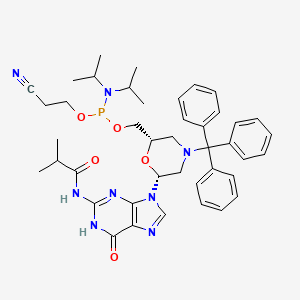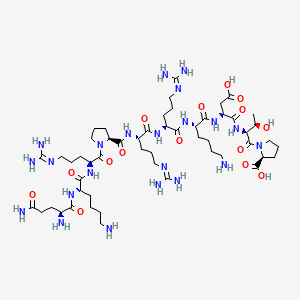
G-Subtide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G-Subtide is a peptide compound with the empirical formula C53H96N22O15 and a molecular weight of 1281.47. It is primarily used as a substrate for protein kinase G, which is a cyclic guanosine monophosphate-dependent protein kinase. This compound is known for its role in various biochemical and physiological processes, particularly in the phosphorylation of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
G-Subtide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the desired sequence is assembled, the peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm the purity and identity of the peptide.
Chemical Reactions Analysis
Types of Reactions
G-Subtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase G. This reaction is crucial for the activation or deactivation of various proteins involved in cellular signaling pathways.
Common Reagents and Conditions
The phosphorylation of this compound typically requires adenosine triphosphate as a phosphate donor and protein kinase G as the catalyst. The reaction is carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.
Major Products Formed
The primary product of the phosphorylation reaction is the phosphorylated form of this compound. This modified peptide can then participate in further biochemical processes, influencing various cellular functions.
Scientific Research Applications
G-Subtide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study the activity and specificity of protein kinase G.
Biology: Helps in understanding the role of protein phosphorylation in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase G is implicated, such as cardiovascular diseases and certain cancers.
Industry: Utilized in the development of assays and diagnostic tools for detecting protein kinase G activity.
Mechanism of Action
G-Subtide exerts its effects through phosphorylation by protein kinase G. The enzyme recognizes the specific amino acid sequence of this compound and transfers a phosphate group from adenosine triphosphate to the peptide. This phosphorylation event can alter the activity, localization, or interaction of proteins, thereby modulating various cellular pathways. The primary molecular target of this compound is protein kinase G, and the pathways involved include those related to cyclic guanosine monophosphate signaling.
Comparison with Similar Compounds
G-Subtide is unique due to its specific amino acid sequence and its role as a substrate for protein kinase G. Similar compounds include other peptide substrates for different kinases, such as:
Syntide 2: A substrate for protein kinase A.
Gly-Arg-Gly-Asp-Ser-Pro: A substrate for integrin receptors.
γ Secretase Inhibitor: Involved in the inhibition of γ secretase enzyme.
These compounds differ in their amino acid sequences and the enzymes they interact with, highlighting the specificity and uniqueness of this compound in its interactions with protein kinase G.
Properties
Molecular Formula |
C53H96N22O15 |
|---|---|
Molecular Weight |
1281.5 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C53H96N22O15/c1-28(76)40(49(88)75-26-10-17-37(75)50(89)90)73-46(85)35(27-39(78)79)72-45(84)31(12-3-5-21-55)68-42(81)32(13-6-22-64-51(58)59)69-43(82)33(14-7-23-65-52(60)61)70-47(86)36-16-9-25-74(36)48(87)34(15-8-24-66-53(62)63)71-44(83)30(11-2-4-20-54)67-41(80)29(56)18-19-38(57)77/h28-37,40,76H,2-27,54-56H2,1H3,(H2,57,77)(H,67,80)(H,68,81)(H,69,82)(H,70,86)(H,71,83)(H,72,84)(H,73,85)(H,78,79)(H,89,90)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29+,30+,31+,32+,33+,34+,35+,36+,37+,40+/m1/s1 |
InChI Key |
ZNRLSBWZCPHSIT-QUDUTEPOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


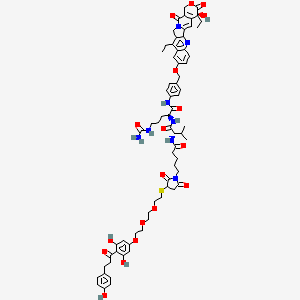
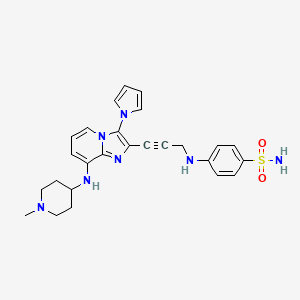
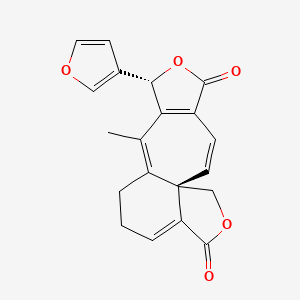
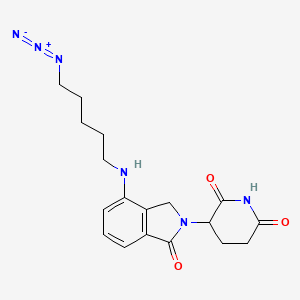
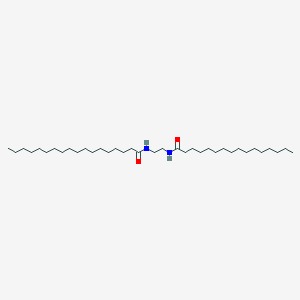
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
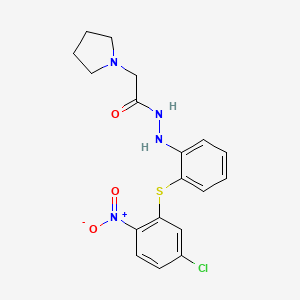
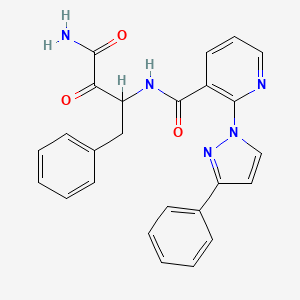

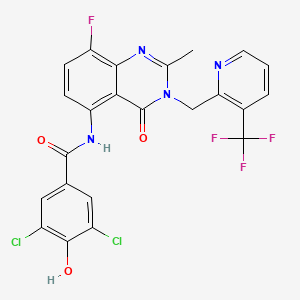
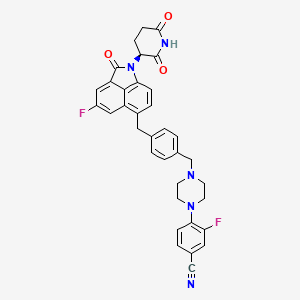
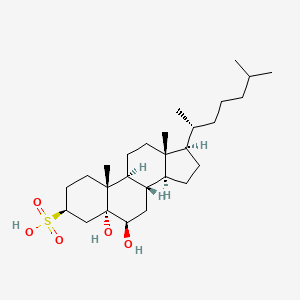
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
